cis-2,3-Epoxybutane (CAS 1758-33-4), also known as cis-dimethyloxirane, is a volatile, symmetrical meso epoxide characterized by a boiling point of 60–61 °C . As a critical building block in stereospecific organic synthesis and macromolecular chemistry, its value proposition is fundamentally tied to its cis-configuration. Because ring-opening reactions of epoxides typically proceed via an SN2-like mechanism with inversion of configuration, the meso nature of cis-2,3-epoxybutane ensures that anti-addition yields specific diastereomers (such as threo-diols or racemic mixtures of trans-products) that cannot be accessed using the trans-isomer. For industrial and laboratory procurement, selecting this exact isomer is essential when targeting specific stereoregular polyethers, conducting desymmetrization for chiral intermediates, or calibrating atmospheric oxidation models where stereochemistry influences reaction kinetics.
Substituting cis-2,3-epoxybutane with its geometric isomer, trans-2,3-epoxybutane, or the structural isomer 1,2-epoxybutane, fundamentally alters both processability and application-critical performance. Thermally, the cis-isomer boils at 60–61 °C, which is 6–7 °C higher than the trans-isomer (54–55 °C), necessitating different distillation and solvent-stripping protocols to avoid product loss . More critically, substitution fails in polymer and precursor synthesis due to strict stereospecificity. Because ring-opening polymerizations invert the stereocenter, substituting the cis-isomer for the trans-isomer shifts the resulting polyether from an amorphous elastomer to a highly crystalline thermoplastic [1]. Furthermore, in asymmetric synthesis, the meso cis-isomer can undergo enzymatic desymmetrization to yield >99% ee chiral diols with a 100% theoretical yield, whereas the racemic trans-isomer is limited to kinetic resolution workflows with a 50% maximum yield per enantiomer[2].
The stereochemistry of the epoxide monomer strictly dictates the thermomechanical properties of the resulting polymer. When polymerized using cationic catalysts (e.g., alkylaluminum/H2O systems), the ring-opening of the oxirane ring proceeds with inversion of configuration. Consequently, the polymerization of cis-2,3-epoxybutane yields a largely amorphous polymer characterized by racemic or meso-disyndiotactic sequences. In direct contrast, the polymerization of trans-2,3-epoxybutane under identical conditions yields a highly crystalline polymer with 99% meso-diisotactic sequences[1].
| Evidence Dimension | Polymer crystallinity and stereosequence |
| Target Compound Data | cis-2,3-epoxybutane yields an amorphous polymer (racemic/meso-disyndiotactic) |
| Comparator Or Baseline | trans-2,3-epoxybutane yields a highly crystalline polymer (99% meso-diisotactic) |
| Quantified Difference | Complete shift in bulk material properties (amorphous vs. crystalline) |
| Conditions | Cationic ring-opening polymerization (e.g., alkylaluminum catalysts) |
For materials procurement, the choice between cis and trans isomers is not interchangeable, as it fundamentally determines whether the synthesized polyether will be an amorphous elastomer or a crystalline thermoplastic.
In the synthesis of chiral building blocks, the meso structure of cis-2,3-epoxybutane offers a distinct stoichiometric advantage over its racemic trans-counterpart. When subjected to enzymatic hydrolysis using specific epoxide hydrolases (such as Sibe-EH), the meso cis-2,3-epoxybutane undergoes highly efficient desymmetrization, producing the (2R,3R)-diol with an enantiomeric excess (ee) exceeding 99%[1]. Because it is a meso compound, the theoretical yield of the single enantiomer is 100%. Conversely, trans-2,3-epoxybutane exists as a racemic mixture; obtaining a single enantiomer diol via enzymatic hydrolysis relies on kinetic resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% .
| Evidence Dimension | Theoretical yield of enantiopure diol |
| Target Compound Data | cis-2,3-epoxybutane (meso) allows 100% theoretical yield via desymmetrization (>99% ee) |
| Comparator Or Baseline | trans-2,3-epoxybutane (racemic) limits yield to 50% via kinetic resolution |
| Quantified Difference | 2x higher theoretical maximum yield for the target chiral product |
| Conditions | Enzymatic hydrolysis using stereoselective epoxide hydrolases (e.g., Sibe-EH) |
Procurement of the cis-isomer is essential for maximizing atom economy and yield when synthesizing highly enantiopure (2R,3R)-diols via biocatalytic pathways.
For environmental chamber studies and atmospheric lifetime modeling, the specific isomer of the epoxide significantly impacts oxidation kinetics. In gas-phase reactions with hydroxyl (OH) radicals at 298 K, cis-2,3-epoxybutane exhibits a bimolecular rate coefficient of (1.50 ± 0.28) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. Under identical conditions, trans-2,3-epoxybutane reacts approximately 20% faster, with a rate coefficient of (1.81 ± 0.33) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, while the structural isomer 1,2-epoxybutane reacts even faster at (1.98 ± 0.29) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. This difference in reactivity is attributed to the distinct steric profiles and pseudo-ethylenic character of the oxirane rings.
| Evidence Dimension | OH radical reaction rate coefficient (k) at 298 K |
| Target Compound Data | (1.50 ± 0.28) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | trans-2,3-epoxybutane: (1.81 ± 0.33) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | ~20% lower reactivity for the cis-isomer |
| Conditions | Gas-phase relative rate technique at 298 K and 760 Torr |
Accurately calibrating atmospheric oxidation models and determining the environmental lifetime of volatile organic compounds requires procuring the exact isomer, as generic substitution introduces a 20% kinetic error.
The geometric configuration of 2,3-epoxybutane induces a measurable difference in thermodynamic stability and intermolecular forces, directly impacting process handling. cis-2,3-Epoxybutane has a boiling point of 60–61 °C , whereas trans-2,3-epoxybutane boils at 54–55 °C . This 6–7 °C differential is sufficient to allow for separation via careful fractional distillation, but it also means that solvent removal protocols under reduced pressure must be specifically tailored to the cis-isomer to prevent inadvertent volatilization and yield loss.
| Evidence Dimension | Boiling point at standard atmospheric pressure |
| Target Compound Data | 60–61 °C |
| Comparator Or Baseline | trans-2,3-epoxybutane boils at 54–55 °C |
| Quantified Difference | 6–7 °C higher boiling point for the cis-isomer |
| Conditions | Standard atmospheric pressure (1 atm) |
Procurement teams and process chemists must account for this volatility difference when designing purification workflows, as applying trans-isomer distillation parameters to the cis-isomer will result in inefficient separation or product loss.
Directly following from its unique polymerization stereospecificity, cis-2,3-epoxybutane is the required monomer for synthesizing amorphous, racemic, or meso-disyndiotactic polyethers. It is the correct procurement choice for materials scientists engineering specialized elastomeric polyethers where the crystallinity associated with the trans-isomer must be avoided [1].
Leveraging its meso configuration, cis-2,3-epoxybutane is the optimal starting material for enzymatic desymmetrization using epoxide hydrolases. This application allows synthetic chemists to achieve >99% enantiomeric excess of chiral diols with a 100% theoretical yield, bypassing the 50% yield limitations inherent to the kinetic resolution of racemic trans-epoxides [2].
Due to its distinct gas-phase reactivity profile with hydroxyl radicals—reacting ~20% slower than its trans-counterpart—cis-2,3-epoxybutane is a critical reference standard for environmental chemists. It is used to calibrate atmospheric chamber models, evaluate structure-activity relationships (SARs), and accurately determine the tropospheric lifetimes of oxygenated volatile organic compounds (OVOCs) [3].
Flammable;Irritant